N'-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a bromophenyl group, and an ethoxyphenyl group, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with 2-ethoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazole ring, followed by further functionalization to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N-[(E)-(2-ethoxyphenyl)methylidene]amine
- (4-bromophenyl)(2-ethoxyphenyl)methylamine
Uniqueness
N’-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable subject of study.
Properties
CAS No. |
303107-83-7 |
---|---|
Molecular Formula |
C20H19BrN4O2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19BrN4O2/c1-3-27-19-7-5-4-6-16(19)17-12-18(24-23-17)20(26)25-22-13(2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
PEIYAFHVUZDUBT-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.